Boron sodium oxide (B5NaO8)

Übersicht

Beschreibung

Boron sodium oxide (B5NaO8) is a chemical compound that consists of boron, sodium, and oxygen atoms. It is also known as sodium pentaborate. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. It has a molecular weight of 205.04 g/mol and a melting point of 804°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Boron sodium oxide can be synthesized through various methods. One common method involves the reaction of boric acid (H3BO3) with sodium hydroxide (NaOH) under controlled conditions. The reaction typically occurs in an aqueous solution and involves heating to facilitate the formation of boron sodium oxide. The reaction can be represented as follows:

5 H3BO3 + NaOH → B5NaO8 + 9 H2O

Industrial Production Methods: In industrial settings, boron sodium oxide is produced using large-scale reactors where boric acid and sodium hydroxide are mixed in precise stoichiometric ratios. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product. The resulting boron sodium oxide is then purified and dried for further use .

Analyse Chemischer Reaktionen

Types of Reactions: Boron sodium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Boron sodium oxide can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Substitution reactions can occur when boron sodium oxide reacts with halogens or other nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of boron sodium oxide can yield boric acid and sodium borate, while reduction can produce boron hydrides .

Wissenschaftliche Forschungsanwendungen

Boron sodium oxide has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and organic synthesis.

Biology: It is employed in the study of boron metabolism and its role in biological systems.

Medicine: Boron sodium oxide is investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.

Industry: It is used in the production of glass and ceramics, as well as in the formulation of detergents and cleaning agents .

Wirkmechanismus

The mechanism of action of boron sodium oxide involves its interaction with molecular targets and pathways in various systems. In biological systems, boron sodium oxide can act as a Lewis acid, forming complexes with biomolecules such as proteins and nucleic acids. This interaction can influence cellular processes and metabolic pathways. In industrial applications, boron sodium oxide can enhance the properties of materials by forming stable borate complexes .

Vergleich Mit ähnlichen Verbindungen

Boron oxide (B2O3): Similar to boron sodium oxide, boron oxide is used in the production of glass and ceramics. boron sodium oxide has the added advantage of containing sodium, which can enhance its reactivity and solubility.

Sodium borate (Na2B4O7): Also known as borax, sodium borate is widely used in detergents and cleaning agents. Boron sodium oxide, on the other hand, has a higher boron content, making it more suitable for certain applications.

Boron nitride (BN): Boron nitride is used in high-temperature applications and as a lubricant.

Boron sodium oxide stands out due to its unique combination of boron and sodium, which imparts distinct properties and applications compared to other boron-containing compounds.

Biologische Aktivität

Boron sodium oxide, also known as sodium pentaborate (B5NaO8), is a compound that has garnered interest in various fields, including biology and medicine. This article explores its biological activity, mechanisms of action, potential applications, and relevant case studies.

- Molecular Formula : B5NaO15

- Molecular Weight : 317.0 g/mol

- IUPAC Name : Sodium pentaborate

- CAS Registry Number : 12007-92-0

The compound consists of boron, sodium, and oxygen atoms. Its structure allows it to participate in various chemical reactions, which is crucial for its biological activity.

Boron sodium oxide exhibits its biological effects primarily through its interaction with biomolecules. It acts as a Lewis acid, forming complexes with proteins and nucleic acids. This interaction can influence cellular processes such as:

- Enzyme Activity : Boron compounds can modulate the activity of enzymes by altering their structure or function.

- Cell Signaling : By interacting with signaling molecules, boron sodium oxide may affect pathways involved in cell growth and differentiation.

1. Toxicological Profile

Research indicates that boron compounds can have toxic effects at high doses. For instance:

- Acute Toxicity : Lethal doses of boron (as boric acid) have been reported to be 2–3 g for infants and 15–20 g for adults, although many cases are asymptomatic .

- Reproductive Effects : Studies in rats have shown that exposure to high doses of boron can lead to testicular atrophy and impaired fertility . The No Observed Adverse Effect Level (NOAEL) for reproductive effects was identified at 30 mg boron/kg/day.

2. Antimicrobial Activity

Boron-containing compounds, including boron sodium oxide, have been investigated for their antimicrobial properties:

- Biofilm Inhibition : Research has shown that organoboron compounds can disrupt biofilm formation by bacteria, which is critical in treating chronic infections .

- Antibiotic Synergy : Boron compounds like vaborbactam have been used in combination with antibiotics to enhance efficacy against resistant bacterial strains .

Case Study 1: Boron Exposure and Reproductive Health

A study involving rats exposed to varying doses of boron revealed significant reproductive health impacts. Males showed testicular alterations at doses above 26 mg/kg/day, while females exhibited impaired ovulation at doses exceeding 116 mg/kg/day . This study highlights the need for caution regarding boron exposure in reproductive health contexts.

Case Study 2: Antimicrobial Applications

In a clinical setting, the use of boronic acids has been explored as reversible inhibitors of β-lactamases in antibiotic-resistant bacteria. The compound vaborbactam demonstrated high potency against Klebsiella pneumoniae carbapenemase (KPC), showcasing the potential for boron-based compounds in combating antibiotic resistance .

Applications in Medicine and Industry

Boron sodium oxide has potential applications across various fields:

- Drug Delivery Systems : Its ability to form stable complexes with biomolecules makes it a candidate for drug delivery applications.

- Vaccine Adjuvants : Research is ongoing into its use as an adjuvant to enhance vaccine efficacy.

- Industrial Uses : Beyond biological applications, it is utilized in producing glass and ceramics due to its unique chemical properties.

Comparative Analysis

| Compound | Molecular Formula | Applications | Toxicity Level |

|---|---|---|---|

| Boron Sodium Oxide | B5NaO15 | Drug delivery, vaccine adjuvant | Moderate at high doses |

| Boric Acid | H3BO3 | Antiseptic, insecticide | High at acute exposure |

| Sodium Borate (Borax) | Na2B4O7 | Cleaning agent | Moderate |

Eigenschaften

IUPAC Name |

sodium;pentaborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5BO3.Na/c5*2-1(3)4;/q5*-3;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEIEBXVQQSCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

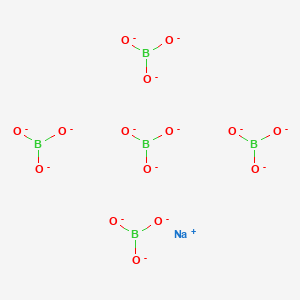

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B5NaO15-14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Solid; [ECHA REACH Registrations] | |

| Record name | Boron sodium oxide (B5NaO8) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium pentaborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21719 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12007-92-0 | |

| Record name | Sodium Pentaborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron sodium oxide (B5NaO8) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaboron sodium octaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.